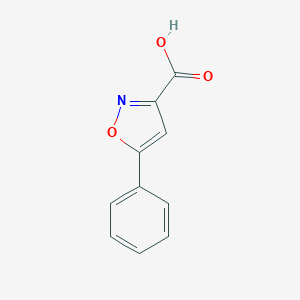

5-Phenylisoxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOBHXWBRKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162701 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14441-90-8 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-phenylisoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete datasets for this specific molecule, this guide combines established spectroscopic principles for the functional groups present with data from closely related analogs to provide a robust predictive analysis. This information is intended to support researchers in the identification, characterization, and further development of isoxazole-based compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Appearance: Solid[1]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~8.0 - 7.8 | m | 2H | Phenyl protons (ortho) |

| ~7.6 - 7.4 | m | 3H | Phenyl protons (meta, para) |

| ~7.0 | s | 1H | Isoxazole H-4 proton |

Note: The chemical shift of the carboxylic acid proton can be broad and may vary with solvent and concentration. The exact chemical shifts and coupling constants for the phenyl and isoxazole protons require experimental determination. For comparison, the isoxazole proton (isoxazole-H) in 3,5-diphenylisoxazole appears at δ 6.84 ppm (in CDCl₃)[3].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 160 | Carboxylic acid carbon (-COOH) |

| ~170 | Isoxazole C5 |

| ~160 | Isoxazole C3 |

| ~135 - 125 | Phenyl carbons (quaternary and CH) |

| ~100 | Isoxazole C4 |

Note: The chemical shifts are estimations based on related structures. For instance, in 3,5-diphenylisoxazole, the isoxazole carbons C3 and C5 appear at δ 162.9 and 170.3 ppm, respectively, while C4 is at δ 97.4 ppm (in CDCl₃)[3].

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch of carboxylic acid |

| ~1710 | Strong | C=O stretch of carboxylic acid (dimer) |

| ~1600, ~1480 | Medium | C=C stretch of the phenyl ring |

| ~1430 | Medium | In-plane O-H bend of carboxylic acid |

| ~1300 | Medium | C-O stretch of carboxylic acid |

| ~920 | Medium, Broad | Out-of-plane O-H bend of carboxylic acid |

Note: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimer of the carboxylic acid[4]. Conjugation with the isoxazole ring may slightly lower the C=O stretching frequency[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

| 189 | [M]⁺, Molecular ion |

| 172 | [M - OH]⁺, Loss of a hydroxyl radical |

| 144 | [M - COOH]⁺, Loss of the carboxylic acid group as a radical |

| 116 | Fragmentation of the isoxazole ring |

| 105 | [C₆H₅CO]⁺, Benzoyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group and the entire carboxyl group[5].

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural elucidation and quality control, it is imperative to obtain and analyze the experimental spectra of a purified sample.

References

The Multifaceted Biological Activities of 5-Phenylisoxazole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. Particular emphasis is placed on their roles as inhibitors of xanthine oxidase, histone deacetylases (HDACs), and α-glucosidase.

Inhibition of Xanthine Oxidase

Derivatives of this compound have been extensively investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout. By inhibiting XO, these compounds can effectively lower uric acid levels in the blood.[1][2]

Quantitative Data for Xanthine Oxidase Inhibition

The inhibitory potency of various this compound derivatives against xanthine oxidase is summarized in the table below. The data highlights the influence of different substituents on the phenyl ring on the inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) | Reference |

| Series 1 | |||

| 11a | 3-cyano | Submicromolar | [1] |

| 5a | 3-nitro | Micromolar | [1] |

| Series 2 | |||

| 6c | 5-(1H-indol-5-yl) with N-hydrophobic group | 0.13 | [2] |

| Allopurinol (Standard) | - | 2.93 | [2] |

Note: "Submicromolar" and "Micromolar" indicate the potency range as described in the cited literature where specific values were not provided.

Signaling Pathway: Purine Degradation

The inhibition of xanthine oxidase by this compound derivatives directly interferes with the terminal steps of the purine degradation pathway, thereby reducing the production of uric acid.

Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.[3][4][5]

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Test compounds (this compound derivatives)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

-

Reagent Preparation:

-

Prepare the potassium phosphate buffer and adjust the pH.

-

Dissolve xanthine in the buffer to a final concentration of 150 µM.[5]

-

Dissolve xanthine oxidase in the buffer to a final concentration of 0.01 units/mL.[5]

-

Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 50 µL of test compound solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution.[5]

-

Control wells (no inhibitor): Add 50 µL of buffer (with DMSO at the same concentration as the test wells), 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution.

-

Blank wells (no enzyme): Add 50 µL of test compound solution and 65 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.[5]

-

Reaction Initiation: Add 60 µL of the xanthine solution to all wells to start the reaction.[5]

-

Measurement: Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 15-30 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) for Xanthine Oxidase Inhibitors

Studies have revealed key structural features that influence the xanthine oxidase inhibitory activity of this compound derivatives:

-

Substitution at the 3-position of the phenyl ring: The presence of a cyano group at this position is preferred for high potency.[1] Replacing the cyano group with a nitro group generally leads to a decrease in inhibitory activity.[1]

-

Hydrophobic groups: The introduction of hydrophobic moieties, such as an N-substituted indole ring at the 5-position of the isoxazole, can significantly enhance inhibitory activity.[2]

-

Interactions with the active site: Potent inhibitors often form hydrogen bonds with key amino acid residues in the active site of xanthine oxidase, such as Asn768, Thr1010, and Arg880.[6]

Inhibition of Histone Deacetylases (HDACs)

A growing body of evidence suggests that this compound derivatives can also act as inhibitors of histone deacetylases (HDACs), particularly HDAC1.[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their dysregulation is implicated in the development of cancer, making HDAC inhibitors a promising class of anti-cancer agents.[7][8]

Quantitative Data for HDAC1 Inhibition and Anti-proliferative Activity

The following table summarizes the HDAC1 inhibitory and anti-proliferative activities of representative 3-phenylisoxazole derivatives.

| Compound ID | R1 (at phenyl ring) | R2 (linker and cap) | HDAC1 Inhibition (%) @ 1000 nM | Anti-proliferative IC50 (µM) on PC3 cells | Reference |

| 7 | Cl | Methyl | 9.30 | - | [7] |

| 10 | Cl | Butyl | 79.85 | 9.18 | [7][8] |

| 17 | Methoxy | Butyl | 86.78 | 5.82 | [7][8] |

Signaling Pathway: Histone Deacetylation and Gene Expression

HDAC inhibitors, including this compound derivatives, function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Protocol: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for measuring the in vitro inhibition of HDAC1.[9][10]

Materials:

-

Recombinant human HDAC1

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

HDAC developer (containing a protease like trypsin)

-

Test compounds

-

Trichostatin A or SAHA (positive control)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the HDAC assay buffer.

-

Dilute the HDAC1 enzyme in the assay buffer.

-

Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and positive control in DMSO and then in assay buffer.

-

-

Assay Setup (in a 96-well black plate):

-

Enzymatic Reaction:

-

Development:

-

Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) for HDAC Inhibitors

The SAR for 3-phenylisoxazole-based HDAC inhibitors reveals several important trends:[7][8]

-

R1 position (on the phenyl ring): This position is generally well-tolerated for various substituents without a significant loss of activity.[7][8]

-

R2 position (linker and cap): The length of the linker at this position has a profound impact on activity, with a butyl linker often being optimal, followed by propyl, ethyl, and methyl linkers in descending order of potency.[7][8]

Inhibition of α-Glucosidase

Some derivatives of this compound have also been explored as inhibitors of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

A common method for assessing α-glucosidase inhibition involves the use of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12][13][14]

Materials:

-

α-Glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare all necessary solutions in the phosphate buffer.

-

Assay Setup (in a 96-well plate):

-

Reaction Initiation: Add 20 µL of the pNPG solution (1 mM) to all wells to start the reaction.[11]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[11]

-

Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution.[11]

-

Measurement: Measure the absorbance of each well at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to inhibit key enzymes such as xanthine oxidase and histone deacetylases underscores their importance in the development of novel treatments for a range of diseases, including gout and cancer. Further investigation into their α-glucosidase inhibitory activity may also open new avenues for the management of type 2 diabetes. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to further explore and optimize this valuable chemical scaffold.

References

- 1. Synthesis of some this compound derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. revistabionatura.com [revistabionatura.com]

- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In Silico Molecular Docking of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking of 5-Phenylisoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore its potential interactions with key protein targets implicated in various disease pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for conducting similar computational analyses.

Introduction to this compound and Molecular Docking

The isoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, as a representative of this class, holds potential for therapeutic applications. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanism of action at a molecular level.

This guide will focus on the in silico analysis of this compound against three well-established drug targets: Xanthine Oxidase, Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR).

Potential Protein Targets and Signaling Pathways

Based on the known biological activities of isoxazole derivatives, the following protein targets are of significant interest for docking studies with this compound.

Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[1] Inhibition of XO is a validated therapeutic strategy for the treatment of these conditions. Several studies have investigated isoxazole-based compounds as potential XO inhibitors.[1]

Below is a simplified representation of the Xanthine Oxidase pathway leading to uric acid production.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The anti-inflammatory potential of isoxazole derivatives makes COX-2 a logical target for investigation.

The following diagram illustrates the role of COX-2 in the inflammatory pathway.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] The demonstrated anticancer activities of some isoxazole-containing compounds suggest that EGFR could be a relevant target for this compound.

A simplified EGFR signaling cascade is depicted below.

Quantitative Data from In Silico Studies

The following tables summarize the available quantitative data from molecular docking and in vitro studies of this compound derivatives and related isoxazole compounds against the identified protein targets.

Table 1: Xanthine Oxidase Inhibition Data

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase | 1FIQ | Not Reported | 0.13[3] | Ser876, Thr1010[3] |

| Allopurinol (Reference) | Xanthine Oxidase | Not Specified | -6.1 | 2.93[3] | Not Specified |

| Febuxostat (Reference) | Xanthine Oxidase | Not Specified | -8.5 | Not Reported | Not Specified |

Table 2: COX-2 Inhibition Data

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Residues |

| Isoxazole-carboxamide derivative (A13) | COX-2 | 5KIR | Not Reported | 13[4] | Not Specified |

| Rofecoxib (Vioxx) | COX-2 | 5KIR | Not Reported | Not Reported | Methyl sulfone moiety in side pocket[5] |

Table 3: EGFR Inhibition Data

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | GI50 (nM) | Key Interacting Residues |

| Benzothiazole derivative (1) | EGFR-TK | 1M17 | Not Reported | Not Reported | Phe-832, Glu-738 |

| Erlotinib (Reference) | EGFR-TK | 1M17 | -3.84 | 1000 (NCI-H522) | Not Specified |

Experimental Protocols for In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a chosen protein target using widely accessible software.

General Experimental Workflow

The overall workflow for a typical molecular docking experiment is outlined in the diagram below.

Detailed Methodologies

Software Required:

-

PyRx: A virtual screening software that integrates AutoDock Vina and Open Babel.

-

AutoDock Tools (ADT): Used for preparing protein and ligand files and for setting up the grid box.

-

Discovery Studio Visualizer: For visualization and analysis of docking results.

-

A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the initial structure of this compound.

Step 1: Ligand Preparation

-

Draw the Ligand: Draw the 2D structure of this compound using a chemical drawing software.

-

Save in a suitable format: Save the structure as a MOL or SDF file.

-

3D Conversion and Energy Minimization:

-

Open PyRx.

-

In the "Open Babel" tab, import the ligand file.

-

Right-click on the imported ligand and select "Minimize Energy".

-

Right-click again and choose "Convert to AutoDock Ligand (pdbqt)". This will generate the necessary PDBQT file for docking.

-

Step 2: Protein Preparation

-

Download Protein Structure: Obtain the 3D crystal structure of the target protein (e.g., Xanthine Oxidase - PDB ID: 1FIQ, COX-2 - PDB ID: 5KIR, EGFR - PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).[2][5][6]

-

Prepare the Protein using AutoDock Tools (ADT):

-

Open the downloaded PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein as a PDBQT file.

-

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

-

Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.

-

Set Grid Parameters in ADT:

-

Load the prepared protein PDBQT file into ADT.

-

Go to Grid -> Grid Box....

-

Adjust the center and dimensions (x, y, z) of the grid box to encompass the entire active site. A common practice is to have a box that is large enough to allow the ligand to rotate freely but not so large that it includes irrelevant parts of the protein surface. For example, a starting point for the dimensions could be 60 x 60 x 60 Å centered on the active site.[7]

-

Step 4: Molecular Docking with AutoDock Vina (via PyRx)

-

Load Molecules in PyRx:

-

In the "Navigator" pane of PyRx, load the prepared protein PDBQT file.

-

Load the prepared ligand PDBQT file.

-

-

Select Molecules for Docking:

-

Right-click on the protein and select "Make Macromolecule".

-

Right-click on the ligand and select "Make Ligand".

-

-

Run AutoDock Vina:

-

Go to the "Vina Wizard" tab.

-

The loaded macromolecule and ligand should be automatically selected.

-

The grid box parameters can be adjusted here if not set previously in ADT.

-

Click "Forward" to start the docking calculation. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more accurate results (default is 8).

-

Step 5: Post-Docking Analysis

-

Analyze Binding Affinities:

-

Once the docking is complete, PyRx will display a table of results, including the binding affinity (in kcal/mol) for the top-ranked poses. A more negative binding affinity indicates a more favorable binding interaction.

-

-

Visualize Binding Poses:

-

The different binding poses of the ligand within the protein's active site can be visualized in the PyRx 3D viewer.

-

-

Detailed Interaction Analysis with Discovery Studio Visualizer:

-

Save the best docking pose (complex of protein and ligand) from PyRx as a PDB file.

-

Open this PDB file in Discovery Studio Visualizer.

-

Use the "Ligand Interactions" tool to generate a 2D diagram showing the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

-

Conclusion

This technical guide provides a foundational framework for conducting in silico molecular docking studies of this compound. By targeting key proteins such as Xanthine Oxidase, COX-2, and EGFR, researchers can gain valuable insights into the potential therapeutic applications of this compound. The provided protocols offer a practical starting point for computational drug discovery efforts, enabling the prediction of binding affinities and the elucidation of molecular interactions that can guide further experimental validation and lead optimization. As with all in silico methods, it is crucial to interpret the results in the context of experimental data to validate the computational predictions.

References

- 1. Synthesis of some this compound derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylisoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as the cornerstone for a range of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of phenylisoxazole compounds, from their initial synthesis in the late 19th century to their embodiment in modern pharmaceuticals. The document details the chemical evolution of this structural class, focusing on key marketed drugs such as the immunosuppressant leflunomide and the anti-inflammatory agent valdecoxib. In-depth experimental protocols for both the foundational synthesis of the isoxazole ring and the specific manufacturing of these drugs are provided. Quantitative biological data are systematically tabulated for comparative analysis. Furthermore, the core signaling pathways modulated by these compounds are visually elucidated using Graphviz diagrams, offering a clear perspective on their mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics built upon the versatile phenylisoxazole core.

Discovery and History of Phenylisoxazole Compounds

The journey of isoxazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Claisen. In 1888, Claisen is credited with the first synthesis and structural elucidation of a phenylisoxazole derivative, specifically 3-methyl-5-phenylisoxazole. This foundational discovery was achieved through the reaction of a β-diketone with hydroxylamine, a reaction that would become a cornerstone of isoxazole synthesis.

Over the subsequent decades, the isoxazole ring system was explored for its chemical properties and potential applications. However, it was not until the latter half of the 20th century that the therapeutic potential of phenylisoxazole-containing compounds was fully realized. The strategic incorporation of the phenylisoxazole moiety into drug candidates led to the development of compounds with significant biological activities, culminating in the approval of several important medicines.

Key Milestones:

-

1888: Ludwig Claisen reports the first synthesis of a phenylisoxazole compound.

-

Mid-20th Century: Increased exploration of isoxazole derivatives in medicinal chemistry.

-

1998: The U.S. Food and Drug Administration (FDA) approves leflunomide for the treatment of rheumatoid arthritis.

-

2001: The FDA approves valdecoxib, a selective COX-2 inhibitor, for the treatment of arthritis and menstrual pain.

The development of leflunomide and valdecoxib highlighted the versatility of the phenylisoxazole core in designing drugs with distinct mechanisms of action, from immunosuppression to selective enzyme inhibition.

Prominent Phenylisoxazole-Containing Drugs

Leflunomide

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used primarily in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.

Mechanism of Action: Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the pool of pyrimidines essential for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes. Consequently, leflunomide arrests the cell cycle in the G1 phase, thereby curbing the proliferation of immune cells that mediate the autoimmune response in rheumatoid arthritis. Additionally, leflunomide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine-mediated immune responses.[1][2]

Valdecoxib

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea. Valdecoxib was withdrawn from the market due to concerns about an increased risk of cardiovascular events.

Mechanism of Action: Valdecoxib's anti-inflammatory, analgesic, and antipyretic properties are attributed to its selective inhibition of COX-2.[3][4] The COX-2 enzyme is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, valdecoxib was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Biological Data

The following tables summarize key quantitative data for the active metabolite of leflunomide (teriflunomide) and valdecoxib.

| Compound | Target | Assay Type | IC50 | Reference(s) |

| Teriflunomide | Human DHODH | Enzymatic | 1.25 µM | |

| Teriflunomide | Human DHODH | Enzymatic | 307 nM | [5] |

| Valdecoxib | Recombinant Human COX-2 | Enzymatic | 0.005 µM | [5] |

| Valdecoxib | Recombinant Human COX-1 | Enzymatic | 150 µM | [5] |

| Valdecoxib | Human Whole Blood COX-2 | Cellular | 0.24 µM | [5] |

| Valdecoxib | Human Whole Blood COX-1 | Cellular | 21.9 µM | [5] |

Table 1: In Vitro Inhibitory Activity of Phenylisoxazole Compounds

| Compound | Parameter | Value | Species | Reference(s) |

| Leflunomide (as Teriflunomide) | Half-life (t½) | ~2 weeks | Human | [6] |

| Leflunomide (as Teriflunomide) | Protein Binding | >99% | Human | |

| Leflunomide (as Teriflunomide) | Volume of Distribution (Vd) | ~0.13 L/kg | Human | |

| Valdecoxib | Half-life (t½) | ~8-11 hours | Human | [7][8] |

| Valdecoxib | Bioavailability | ~83% | Human | [3] |

| Valdecoxib | Protein Binding | ~98% | Human | [7] |

Table 2: Pharmacokinetic Parameters of Phenylisoxazole Drugs

Experimental Protocols

General Synthesis of Phenylisoxazoles via Claisen Condensation

This protocol describes a general method for the synthesis of a phenylisoxazole ring, adapted from the classical Claisen synthesis.[9]

Materials:

-

A β-diketone (e.g., benzoylacetone for 3-methyl-5-phenylisoxazole)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the β-diketone.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude phenylisoxazole product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified phenylisoxazole.

Synthesis of Leflunomide

This protocol outlines a common synthetic route to leflunomide.[10][11]

Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid chloride

-

To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-4-carboxylic acid chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling to form Leflunomide

-

Dissolve 4-(trifluoromethyl)aniline (1 equivalent) and a base (e.g., sodium bicarbonate, 1.1 equivalents) in a suitable solvent (e.g., toluene or a biphasic mixture with water).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the crude 5-methylisoxazole-4-carboxylic acid chloride from Step 1 in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

After the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield pure leflunomide.

DHODH Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHODH.[4][12]

Materials:

-

Recombinant human DHODH

-

Test compound (e.g., teriflunomide) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to the wells.

-

Add 178 µL of a solution of recombinant human DHODH in Assay Buffer to each well.

-

Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10 minutes.

-

The rate of reaction is determined from the linear portion of the curve.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Leflunomide's Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide's active metabolite, teriflunomide, targets the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes.

Caption: Inhibition of de novo pyrimidine synthesis by Leflunomide.

Valdecoxib's Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Caption: Selective inhibition of COX-2 by Valdecoxib.

Experimental Workflow for Phenylisoxazole Drug Discovery

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel phenylisoxazole-based drug candidates.

Caption: Phenylisoxazole drug discovery workflow.

Conclusion

The phenylisoxazole core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its initial discovery by Ludwig Claisen to its central role in modern therapeutics, this heterocyclic system has enabled the development of drugs targeting a diverse array of biological pathways. The examples of leflunomide and valdecoxib underscore the profound impact that strategic molecular design around the phenylisoxazole nucleus can have on treating complex diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this promising area of drug discovery. As our understanding of disease biology deepens, the phenylisoxazole scaffold will undoubtedly continue to serve as a valuable platform for the creation of next-generation medicines.

References

- 1. scispace.com [scispace.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Valdecoxib - Wikipedia [en.wikipedia.org]

- 8. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

Thermodynamic Properties of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Phenylisoxazole-3-carboxylic acid. Due to a lack of publicly available experimental data on the specific thermodynamic properties of this compound, this document focuses on its known physical characteristics, the detailed experimental protocols that would be employed for their determination, and its role as a xanthine oxidase inhibitor.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 160-164 °C | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 14441-90-8 | [1] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like this compound would involve a suite of calorimetric and analytical techniques. The following are detailed methodologies that would be applied.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the heat capacity and the enthalpy of phase transitions.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and other phase transitions, from which the enthalpy of fusion (ΔHfus) and the melting point (Tm) can be determined. The heat capacity (Cp) can be calculated from the heat flow signal in a region with no phase transitions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is employed to study the thermodynamics of binding interactions, for instance, between this compound and a biological target like an enzyme.

Methodology:

-

A solution of the target macromolecule (e.g., xanthine oxidase) is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into a syringe.

-

The syringe performs a series of small, precise injections of the ligand solution into the sample cell.

-

With each injection, the heat released or absorbed due to the binding event is measured.

-

The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.

-

By fitting this binding isotherm to a suitable model, the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature.

Methodology:

-

A small sample of this compound is placed in a high-precision balance within the TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature.

-

This analysis can reveal the decomposition temperature and provide information about the thermal stability of the compound.

Biological Activity: Xanthine Oxidase Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of xanthine oxidase.[2] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, these compounds can reduce the production of uric acid, representing a potential therapeutic strategy for these conditions.

The following diagram illustrates the inhibitory action of this compound derivatives on the xanthine oxidase pathway.

Experimental Workflow for Thermodynamic Analysis

The logical workflow for a comprehensive thermodynamic analysis of this compound is outlined below. This process integrates computational and experimental approaches to build a complete thermodynamic profile of the compound.

References

Potential Therapeutic Targets of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylisoxazole-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide consolidates the current understanding of the primary therapeutic targets of this scaffold, focusing on its role as a potent inhibitor of xanthine oxidase. Additionally, the anti-inflammatory and analgesic properties exhibited by derivatives of this core structure are explored, suggesting broader therapeutic applications. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of various bioactive molecules.[1] Its derivatives have demonstrated a range of pharmacological activities, with xanthine oxidase inhibition being the most prominently studied. Furthermore, the isoxazole core is implicated in anti-inflammatory and analgesic effects, highlighting its potential for the development of novel therapeutics for a variety of conditions. This guide aims to provide an in-depth technical overview of the key therapeutic targets associated with the this compound framework.

Primary Therapeutic Target: Xanthine Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout. Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of gout.[1] Numerous studies have highlighted the potential of this compound derivatives as potent inhibitors of xanthine oxidase.[1]

Quantitative Data: Xanthine Oxidase Inhibition

| Compound ID | Modification on Core Scaffold | IC50 (µM) | Reference |

| Derivative A | Indole moiety at the 5-phenyl position | 0.13 | [2] |

| Derivative B | N-(9H-purin-6-yl) carboxamide | Nanomolar range | [3] |

| Derivative C | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid analog | 0.21 | [4] |

| Derivative D | 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid | Nanomolar range | [5] |

Note: The presented data is for derivatives of this compound and not the parent compound itself.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition.

Caption: Inhibition of Xanthine Oxidase in Purine Catabolism.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for determining the xanthine oxidase inhibitory activity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is measured spectrophotometrically by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 290-295 nm. The rate of uric acid production is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Test Compound (this compound or its derivatives)

-

Allopurinol (positive control)

-

Dimethyl Sulfoxide (DMSO, for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO, followed by serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Phosphate buffer only.

-

Control (Enzyme Activity): Phosphate buffer, xanthine oxidase solution, and DMSO (vehicle control).

-

Test Compound: Phosphate buffer, xanthine oxidase solution, and serial dilutions of the test compound.

-

Positive Control: Phosphate buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

-

-

Reaction Initiation and Measurement:

-

Add the substrate (xanthine solution) to all wells to initiate the reaction.

-

Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Test - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Secondary Therapeutic Targets: Anti-inflammatory and Analgesic Activity

Derivatives of this compound have also been investigated for their potential as anti-inflammatory and analgesic agents.[6][7] The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Anti-inflammatory and Analgesic Pathways

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which isoxazole derivatives may belong, are primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.

Caption: Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes.

Principle: The inhibition of ovine COX-1 and human recombinant COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.

Generalized Procedure:

-

A test compound is incubated with the COX enzyme (either COX-1 or COX-2) and arachidonic acid.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.

-

The IC50 value is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

This model is used to screen for peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes.

Generalized Procedure:

-

Animals (e.g., mice) are divided into control and test groups.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specific period, a solution of acetic acid is injected intraperitoneally.

-

The number of abdominal writhes is counted for a set duration.

-

The percentage of inhibition of writhing is calculated to assess the analgesic effect.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. Its derivatives have demonstrated potent inhibition of xanthine oxidase, making them attractive candidates for the treatment of gout. Furthermore, the observed anti-inflammatory and analgesic properties of related isoxazole compounds suggest that this core structure could be exploited for the development of novel non-steroidal anti-inflammatory drugs. Further research, including the determination of the biological activity of the parent compound and comprehensive structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this versatile chemical class.

References

- 1. Synthesis of some this compound derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenylisoxazole-3-carboxylic acid CAS number and safety information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Phenylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its chemical identity, detailed safety information, a representative experimental protocol for its synthesis, and its role as a modulator of biological pathways.

Core Chemical Information

Molecular Formula: C₁₀H₇NO₃[2]

Molecular Weight: 189.17 g/mol [1]

Synonyms: 5-phenyl-3-isoxazolecarboxylic acid[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize the key safety data.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Storage

| Category | Recommendation |

| Respiratory Protection | Dust mask type N95 (US) or equivalent[1] |

| Eye Protection | Chemical safety goggles or face shield[1] |

| Hand Protection | Compatible chemical-resistant gloves[1] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

| Storage Class | 11 - Combustible Solids[1] |

Toxicological Data

| Route | Species | Value |

| Oral LD50 | Rat | 1700 mg/kg[3] |

| Dermal LD50 | Rabbit | >5000 mg/kg[3] |

| Inhalation LC50 | Rat | >26 mg/m³ (1 h)[3] |

Note: This data is for a structurally similar compound and should be used for guidance only.

Experimental Protocols

The synthesis of this compound can be achieved via the hydrolysis of its corresponding ester, ethyl 5-phenyl-3-isoxazolecarboxylate. While a specific detailed protocol for this exact transformation is not available in the searched literature, a general and representative procedure based on the synthesis of similar isoxazole carboxylic acids is provided below.

General Synthesis of this compound from Ethyl 5-phenyl-3-isoxazolecarboxylate

Objective: To hydrolyze the ester functional group of ethyl 5-phenyl-3-isoxazolecarboxylate to yield the carboxylic acid.

Materials:

-

Ethyl 5-phenyl-3-isoxazolecarboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve ethyl 5-phenyl-3-isoxazolecarboxylate in a suitable amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (or lithium hydroxide) in a molar excess (typically 1.5 to 2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Outcome: A crystalline solid of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase.[4] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.

The following diagram illustrates the inhibitory effect of this compound derivatives on the xanthine oxidase pathway.

References

- 1. 5-フェニルイソオキサゾール-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Synthesis of some this compound derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Screening of 5-Phenylisoxazole-3-carboxylic acid and its Analogs for Xanthine Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the identification of novel XO inhibitors is a key strategy in drug discovery for these conditions. 5-Phenylisoxazole-3-carboxylic acid and its derivatives have emerged as a promising scaffold for the development of potent xanthine oxidase inhibitors.[1][2] This document provides detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds to identify and characterize their inhibitory activity against xanthine oxidase.

Signaling Pathway

Xanthine oxidase plays a pivotal role in the terminal two steps of the purine degradation pathway, leading to the formation of uric acid. Inhibition of this enzyme reduces uric acid production, which is the therapeutic goal for treating conditions like gout.

Caption: Role of Xanthine Oxidase in Purine Catabolism and Site of Inhibition.

Experimental Workflow

The high-throughput screening process for identifying xanthine oxidase inhibitors from a compound library, including this compound, typically involves a primary screen to identify initial hits, followed by a confirmatory screen and dose-response analysis to validate and characterize the activity of these hits.

Caption: High-Throughput Screening Workflow for Xanthine Oxidase Inhibitors.

Experimental Protocols

Two primary methods for measuring xanthine oxidase activity in a high-throughput format are a fluorometric assay and a spectrophotometric assay. The fluorometric assay is generally more sensitive.

Protocol 1: Fluorometric High-Throughput Screening Assay

This protocol is adapted for a 384-well plate format and measures the production of hydrogen peroxide, a byproduct of the xanthine oxidase reaction, using a fluorescent probe.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Amplex® Red (or a similar fluorescent probe)

-

Horseradish Peroxidase (HRP)

-

This compound (and other test compounds)

-

Allopurinol (positive control inhibitor)

-

DMSO (vehicle control)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

-

Black, flat-bottom 384-well microplates

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound stock solution to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

-

For control wells, add 50 nL of DMSO (negative control) or 50 nL of a 10 mM allopurinol stock solution (positive control).

-

-

Reagent Preparation (prepare fresh):

-

Enzyme Solution: Prepare a working solution of xanthine oxidase in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal (e.g., 2 mU/mL).

-

Substrate/Probe Mix: Prepare a 2X working solution containing xanthine, Amplex® Red, and HRP in assay buffer. Final concentrations in the assay should be approximately 100 µM xanthine, 50 µM Amplex® Red, and 0.2 U/mL HRP.

-

-

Assay Execution:

-

To each well of the compound-plated 384-well plate, add 2.5 µL of the Enzyme Solution.

-

Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells.

-

Pre-incubate the plates for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the Substrate/Probe Mix to each well.

-

Centrifuge the plates again briefly.

-

-

Signal Detection:

-

Incubate the plates for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Protocol 2: Confirmatory Dose-Response Assay

This protocol is used to determine the potency (IC50) of the hits identified in the primary screen.

Procedure:

-

Compound Plating (Serial Dilution):

-

For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

-

Transfer 50 nL of each concentration to the wells of a 384-well plate.

-

-

Assay Execution and Signal Detection:

-

Follow the same procedure as the primary fluorometric HTS assay (steps 2-4).

-

Data Presentation and Analysis

The data from the HTS and dose-response assays should be analyzed to determine the activity of the test compounds and the quality of the assay.

Key Metrics:

-

Percent Inhibition: Calculated for each compound concentration relative to the positive and negative controls.

-

IC50: The concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by fitting the dose-response data to a four-parameter logistic curve.

-

Z'-factor: A statistical parameter used to evaluate the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula for Z'-factor: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

-

σ_pos and σ_neg are the standard deviations of the positive and negative controls.

-

μ_pos and μ_neg are the means of the positive and negative controls.

Summary of Quantitative Data:

| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmatory IC50 (µM) | Z'-factor |

| This compound | 85.2 ± 3.1 | 1.5 ± 0.2 | 0.78 |

| Allopurinol (Positive Control) | 98.5 ± 1.5 | 0.8 ± 0.1 | 0.78 |

| Inactive Compound Example | 2.1 ± 4.5 | > 100 | 0.78 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound and its analogs as potential xanthine oxidase inhibitors. The fluorometric assay offers high sensitivity and is well-suited for HTS campaigns. Careful data analysis, including the determination of IC50 values and Z'-factor, is crucial for the successful identification and validation of potent lead compounds for further drug development.

References

Application Notes and Protocols for 5-Phenylisoxazole-3-carboxylic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with a core isoxazole structure, a class of molecules that has garnered significant interest in medicinal chemistry. Derivatives of isoxazole have been investigated for a range of biological activities, including as xanthine oxidase inhibitors and for their potential cytotoxic effects against cancer cell lines.[1][2][3] Proper preparation of this compound is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for dissolving and applying this compound in cell culture experiments.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Solid |

| Melting Point | 160-164 °C |

Solubility and Stock Solution Preparation

Due to the hydrophobic nature of the phenyl group, this compound has low solubility in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most cell culture applications at low final concentrations.

Recommended Solvent: Cell Culture Grade Dimethyl Sulfoxide (DMSO)

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing: Accurately weigh out 1.89 mg of this compound using a calibrated analytical balance.

-

Dissolving: Add the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) tube.

-

Storage: Store the 10 mM stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.

Experimental Protocol: Application in Cell Culture

This protocol outlines the steps for diluting the stock solution to desired final concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%.[4][5][6]

Workflow for Cell Treatment:

Caption: Workflow for preparing and applying this compound in cell culture.

Detailed Steps:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

-

Preparation of Working Solutions: On the day of the experiment, thaw the 10 mM stock solution. Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of media, you would add 0.1 µL of the 10 mM stock. To facilitate accurate pipetting, it is recommended to perform serial dilutions.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Assay: Following incubation, perform the desired cell-based assay (e.g., cytotoxicity assay, gene expression analysis, etc.).

Example Dilution Table for a 96-Well Plate